molecular formula C10H7F3O B14133639 2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone CAS No. 1256467-22-7

2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone

Cat. No.: B14133639
CAS No.: 1256467-22-7
M. Wt: 200.16 g/mol
InChI Key: QWKLSBMVJVGSBH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.1599 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to an ethanone backbone. It is a derivative of acetophenone, where the methyl group is replaced by a trifluoromethyl group and the phenyl ring is substituted with a vinyl group.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-vinylbenzene (styrene) with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The vinyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone can be compared with other similar compounds such as:

The presence of the vinyl group in this compound makes it unique and provides additional opportunities for chemical modifications and applications.

Properties

CAS No.

1256467-22-7

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-(3-ethenylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h2-6H,1H2

InChI Key

QWKLSBMVJVGSBH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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